1,3-Benzodioxole, 2-ethoxy-
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Overview
Description
1,3-Benzodioxole, 2-ethoxy- is a heterocyclic organic compound characterized by a benzene ring fused with a dioxole ring and an ethoxy group attached to the second carbon of the dioxole ring. This compound is known for its unique structural and chemical properties, making it significant in various chemical applications, including pharmaceuticals, agrochemicals, and aromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 2-ethoxy- can be synthesized through the condensation of catechol with ethyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxole ring .
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, 2-ethoxy- often involves continuous flow processes to enhance efficiency and scalability. These processes utilize recyclable heterogeneous catalysts to improve yield and selectivity while minimizing waste .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 2-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
1,3-Benzodioxole, 2-ethoxy- has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of fragrances, insecticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 2-ethoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, derivatives of 1,3-Benzodioxole have been shown to act as auxin receptor agonists, promoting root growth in plants by enhancing auxin-related signaling responses .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound without the ethoxy group.
1,4-Benzodioxine: A similar compound with a different ring structure.
Methylenedioxybenzene: Another related compound with a methylenedioxy group instead of an ethoxy group.
Uniqueness
1,3-Benzodioxole, 2-ethoxy- is unique due to the presence of the ethoxy group, which enhances its reactivity and allows for the formation of a wider variety of derivatives. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
2-ethoxy-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKHPHVKACNSOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1OC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341525 |
Source
|
Record name | 1,3-Benzodioxole, 2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64736-45-4 |
Source
|
Record name | 1,3-Benzodioxole, 2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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